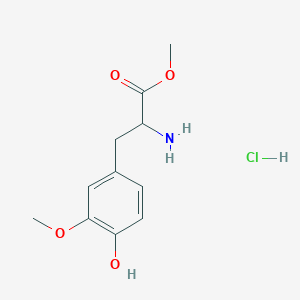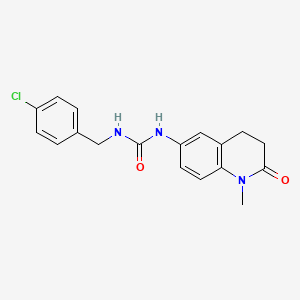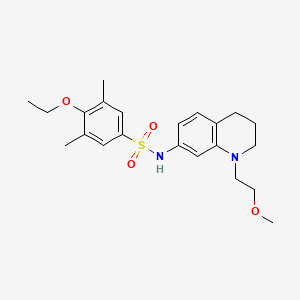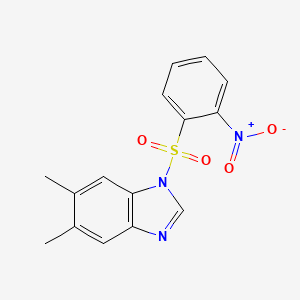
Methyl 2-amino-3-(4-hydroxy-3-methoxyphenyl)propanoate hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-amino-3-(4-hydroxy-3-methoxyphenyl)propanoate hydrochloride is a chemical compound with the molecular formula C11H16ClNO4 and a molecular weight of 261.7 g/mol . It is a derivative of a naturally occurring amino acid called L-DOPA (L-3,4-dihydroxyphenylalanine), which is a precursor to dopamine, a neurotransmitter important for movement, learning, and mood regulation. This compound is primarily used in research and development settings and is not intended for human or veterinary use.
Métodos De Preparación
The synthesis of Methyl 2-amino-3-(4-hydroxy-3-methoxyphenyl)propanoate hydrochloride involves several steps. One common method includes the reaction of methyl 2-amino-3-(4-hydroxy-3-methoxyphenyl)propanoate with hydrochloric acid to form the hydrochloride salt . The reaction conditions typically involve the use of solvents such as methanol or ethanol and may require heating to facilitate the reaction. Industrial production methods often involve large-scale synthesis using automated equipment to ensure consistency and purity of the final product .
Análisis De Reacciones Químicas
Methyl 2-amino-3-(4-hydroxy-3-methoxyphenyl)propanoate hydrochloride undergoes various chemical reactions, including:
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly involving the hydroxyl and methoxy groups on the aromatic ring.
Common reagents used in these reactions include water for hydrolysis, oxidizing agents such as potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
Methyl 2-amino-3-(4-hydroxy-3-methoxyphenyl)propanoate hydrochloride has several scientific research applications:
Mecanismo De Acción
The mechanism of action of Methyl 2-amino-3-(4-hydroxy-3-methoxyphenyl)propanoate hydrochloride involves its conversion to L-DOPA, which is then further metabolized to dopamine. Dopamine acts on various receptors in the brain, influencing movement, mood, and learning. The compound’s effects are mediated through its interaction with these molecular targets and pathways involved in dopamine synthesis and signaling.
Comparación Con Compuestos Similares
Methyl 2-amino-3-(4-hydroxy-3-methoxyphenyl)propanoate hydrochloride can be compared with other similar compounds, such as:
L-DOPA (L-3,4-dihydroxyphenylalanine): A direct precursor to dopamine, widely used in the treatment of Parkinson’s disease.
Methyl 3-(4-hydroxy-3-methoxyphenyl)propanoate: A related compound with similar structural features but lacking the amino group.
Methyl 2-amino-3-(3-hydroxy-4-methoxyphenyl)propanoate: Another similar compound with a different substitution pattern on the aromatic ring.
Propiedades
IUPAC Name |
methyl 2-amino-3-(4-hydroxy-3-methoxyphenyl)propanoate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO4.ClH/c1-15-10-6-7(3-4-9(10)13)5-8(12)11(14)16-2;/h3-4,6,8,13H,5,12H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNUSXMBASIGORR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CC(C(=O)OC)N)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[bis(prop-2-en-1-yl)sulfamoyl]-N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)benzamide](/img/structure/B2993354.png)
![4-{[(4-methoxy-1H-indol-2-yl)carbonyl]amino}butanoic acid](/img/structure/B2993355.png)


![2-[1-(benzylamino)ethyl]-4(3H)-quinazolinone](/img/structure/B2993359.png)

![5-[(Z)-(dimethylamino)methylidene]-3-phenyl-2-(4H-1,2,4-triazol-4-ylimino)-1,3-thiazolan-4-one](/img/structure/B2993364.png)


![2-[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-5-ethylpyrimidine](/img/structure/B2993370.png)
![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)furan-2-carboxamide](/img/structure/B2993371.png)
![N-[(3-bromophenyl)(cyano)methyl]-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxamide](/img/structure/B2993373.png)

